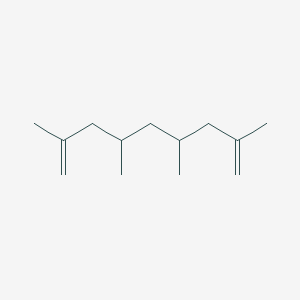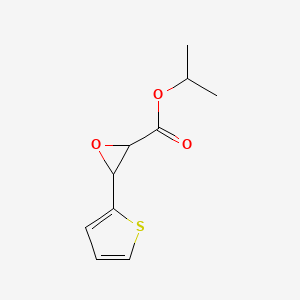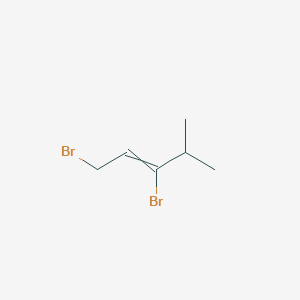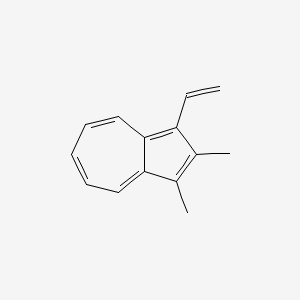
1-Ethenyl-2,3-dimethylazulene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethenyl-2,3-dimethylazulene is an organic compound belonging to the azulene family, characterized by its unique structure featuring a seven-membered ring fused to a five-membered ring. This compound is notable for its vibrant blue color, which is a result of its conjugated pi-electron system. Azulenes are known for their aromatic properties and have been studied for various applications in chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethenyl-2,3-dimethylazulene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-dimethyl-1,3-butadiene with ethynylbenzene in the presence of a catalyst can yield this compound. The reaction typically requires elevated temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions: 1-Ethenyl-2,3-dimethylazulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group.
Substitution: Electrophilic substitution reactions are common, where the azulene ring reacts with electrophiles such as bromine or nitric acid to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Hydrogenated azulene derivatives.
Substitution: Brominated or nitrated azulene compounds.
科学的研究の応用
1-Ethenyl-2,3-dimethylazulene has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying aromaticity and electronic properties of azulenes. Its derivatives are used in the synthesis of complex organic molecules.
Biology: Research has investigated its potential as a bioactive molecule with anti-inflammatory and antimicrobial properties.
Medicine: The compound’s derivatives are being studied for their potential use in drug development, particularly in targeting specific biological pathways.
Industry: Azulene derivatives, including this compound, are used in the production of dyes and pigments due to their intense coloration.
作用機序
The mechanism by which 1-ethenyl-2,3-dimethylazulene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s conjugated pi-electron system allows it to participate in electron transfer reactions, influencing various biochemical pathways. For instance, its anti-inflammatory properties may be attributed to its ability to inhibit specific enzymes involved in the inflammatory response.
類似化合物との比較
Azulene: The parent compound of 1-ethenyl-2,3-dimethylazulene, known for its aromatic properties and blue color.
1-Methylazulene: A derivative with a methyl group at the first position, exhibiting similar chemical behavior.
2,3-Dimethylazulene: Another derivative with methyl groups at the second and third positions, sharing similar reactivity.
Uniqueness: this compound is unique due to the presence of the ethenyl group, which imparts distinct electronic properties and reactivity compared to other azulene derivatives. This makes it a valuable compound for studying the effects of substituents on the aromaticity and chemical behavior of azulenes.
特性
CAS番号 |
141242-10-6 |
|---|---|
分子式 |
C14H14 |
分子量 |
182.26 g/mol |
IUPAC名 |
1-ethenyl-2,3-dimethylazulene |
InChI |
InChI=1S/C14H14/c1-4-12-10(2)11(3)13-8-6-5-7-9-14(12)13/h4-9H,1H2,2-3H3 |
InChIキー |
SNZUJWIMSLYNFT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C2C1=CC=CC=C2)C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


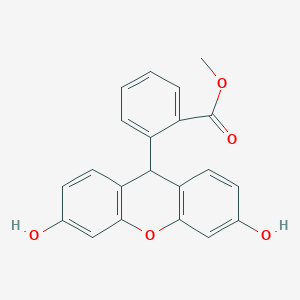
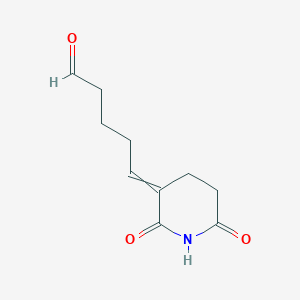
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)
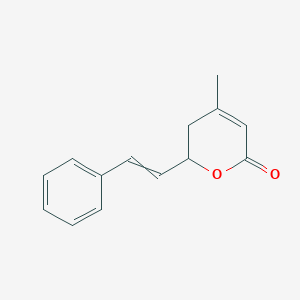
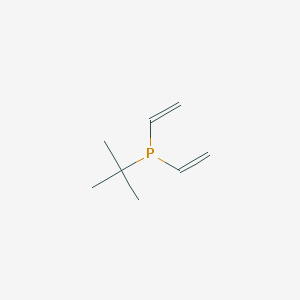
![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)

![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)
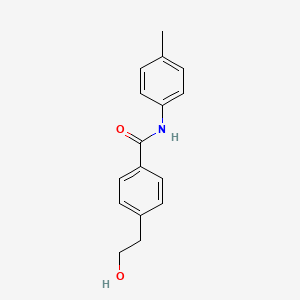
![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)
